molecular formula C22H25N3O6S B11077510 Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11077510
M. Wt: 459.5 g/mol
InChI Key: IRHAVBCVFYGPRC-UHFFFAOYSA-N
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Description

ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in medicinal chemistry due to their biological activities

Preparation Methods

The synthesis of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the thiophene core. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, which can reduce the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamido group, where nucleophiles like amines or thiols can replace the nitro group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include amino derivatives, sulfoxides, and substituted thiophenes.

Scientific Research Applications

ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts cell wall formation, leading to bacterial cell death.

Comparison with Similar Compounds

ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:

The uniqueness of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct antibacterial properties and potential for drug development.

Properties

Molecular Formula

C22H25N3O6S

Molecular Weight

459.5 g/mol

IUPAC Name

ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C22H25N3O6S/c1-3-31-22(28)17-13(2)18(20(27)23-15-7-5-4-6-8-15)32-21(17)24-19(26)14-9-11-16(12-10-14)25(29)30/h9-12,15H,3-8H2,1-2H3,(H,23,27)(H,24,26)

InChI Key

IRHAVBCVFYGPRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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